Ethyl 2-(propylamino)butanoate hydrochloride

Description

Molecular Architecture and Functional Group Analysis

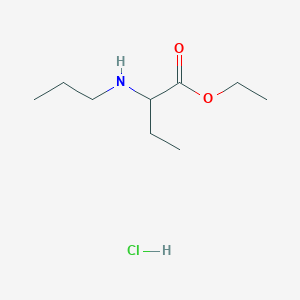

The molecular architecture of this compound exhibits a complex arrangement of functional groups that defines its chemical behavior and structural properties. The base compound possesses the molecular formula C9H19NO2, with a molecular weight of 173.25 grams per mole, while the hydrochloride salt form incorporates an additional hydrogen chloride unit, resulting in the formula C9H20ClNO2. The structural backbone consists of a butanoic acid derivative where the ethyl ester group occupies the carboxyl position, and a propylamino substituent is positioned at the alpha carbon, creating a chiral center that influences the molecule's three-dimensional configuration.

The ethyl ester functionality serves as the primary carbonyl-containing group, characterized by the presence of a carbonyl carbon bonded to an oxygen atom, which is further connected to an ethyl group. This ester linkage provides the molecule with characteristic reactivity patterns including susceptibility to hydrolysis under both acidic and basic conditions, as well as potential for nucleophilic acyl substitution reactions. The carbonyl group's electrophilic nature makes it an important site for chemical transformations, while the ethyl substituent influences the compound's lipophilicity and solubility characteristics.

The propylamino functional group represents a secondary amine substitution at the C-2 position of the butanoic acid backbone. This structural feature contributes significantly to the molecule's basicity and capacity for hydrogen bonding interactions. The propyl chain extends the molecular framework, providing additional hydrophobic character while maintaining the amine's nucleophilic properties. The secondary amine nitrogen atom can participate in protonation reactions, which is reflected in the formation of the stable hydrochloride salt form that enhances water solubility.

The alpha carbon bearing both the ester and amino functionalities creates a stereogenic center, introducing the possibility of enantiomeric forms. This chiral center influences the molecule's spatial arrangement and potential biological activities, as different stereoisomers may exhibit distinct pharmacological or catalytic properties. The stereochemistry at this position becomes particularly important when considering the compound's applications in asymmetric synthesis or as a chiral building block for more complex molecules.

| Functional Group | Position | Chemical Formula | Key Properties |

|---|---|---|---|

| Ethyl Ester | C-1 Carboxyl | -COO-C2H5 | Hydrolyzable, electrophilic carbonyl |

| Secondary Amine | C-2 Alpha | -NH-C3H7 | Basic, nucleophilic, H-bond donor/acceptor |

| Butyl Backbone | C-1 to C-4 | C4H7 | Aliphatic chain with chiral center |

| Hydrochloride Salt | Amine site | HCl | Enhanced water solubility |

Crystallographic Properties and Conformational Isomerism

The crystallographic properties of this compound reveal important structural features that influence its solid-state behavior and intermolecular interactions. Research indicates that the compound forms inversion dimers in its crystal structure through nitrogen-hydrogen to oxygen hydrogen bonds, demonstrating the significance of hydrogen bonding in stabilizing the crystal lattice. These intermolecular interactions create a network of molecules held together by relatively strong dipole-dipole forces, contributing to the compound's crystalline stability and melting point characteristics.

The hydrogen bonding pattern observed in the crystal structure involves the secondary amine nitrogen atom as a hydrogen bond donor and the carbonyl oxygen of the ester group as a hydrogen bond acceptor. This specific arrangement creates dimeric units where two molecules are oriented in an inverted configuration relative to each other, maximizing the efficiency of hydrogen bonding interactions. The formation of these dimers represents a fundamental aspect of the compound's solid-state organization and influences its physical properties including solubility, thermal stability, and mechanical characteristics.

Conformational isomerism plays a crucial role in determining the three-dimensional structure and dynamic behavior of this compound. The molecule possesses multiple rotatable bonds that allow for various conformational states, including rotation around the carbon-nitrogen bond connecting the alpha carbon to the propylamino group, rotation around the carbon-carbon bonds within the propyl chain, and rotation around the ester linkage. These conformational degrees of freedom result in a complex energy landscape with multiple local minima corresponding to different stable conformations.

The preferred conformations are influenced by several factors including steric interactions between substituent groups, electrostatic effects from the charged amine group in the hydrochloride form, and intramolecular hydrogen bonding possibilities. The propyl chain can adopt various arrangements, from extended conformations that minimize steric crowding to more compact conformations that may facilitate intramolecular interactions. The alpha carbon's tetrahedral geometry creates spatial constraints that influence the relative positioning of the ester and amino functionalities.

Computational studies of related amino acid ester derivatives suggest that the most stable conformations typically involve arrangements that minimize unfavorable steric interactions while maximizing stabilizing electrostatic and hydrogen bonding effects. The hydrochloride salt form introduces additional conformational considerations, as the protonated amine group exhibits enhanced electrostatic interactions that can stabilize specific conformational states through coulombic attractions with electronegative atoms or groups within the molecule.

| Conformational Feature | Description | Energy Influence |

|---|---|---|

| C-N Bond Rotation | Alpha carbon to propylamino | Moderate barrier, multiple minima |

| Propyl Chain Rotation | Internal C-C bonds | Low barrier, rapid interconversion |

| Ester Group Rotation | Carbonyl to ethyl linkage | Moderate barrier, restricted by resonance |

| Hydrogen Bonding | Intramolecular N-H···O | Stabilizing effect on specific conformers |

Comparative Analysis with Related Amino Acid Ester Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related amino acid ester derivatives that share similar functional group arrangements or molecular frameworks. Ethyl 2-(ethylamino)butanoate, bearing the molecular formula C8H17NO2 and a molecular weight of 159.23 grams per mole, represents a closely related analogue where the propylamino group is replaced by an ethylamino substituent. This structural modification results in a shorter alkyl chain attached to the amino nitrogen, which influences the molecule's hydrophobic character, conformational flexibility, and intermolecular interactions.

The comparison between ethyl 2-(propylamino)butanoate and ethyl 2-(ethylamino)butanoate reveals the impact of alkyl chain length on molecular properties. The additional methylene unit in the propyl group increases the molecular weight by 14 atomic mass units and enhances the compound's lipophilicity, potentially affecting its solubility profile and membrane permeability characteristics. The longer propyl chain also provides greater conformational freedom, allowing for more diverse spatial arrangements that may influence crystal packing and intermolecular interactions.

Ethyl 2-[ethyl(propyl)amino]propanoate, with the molecular formula C10H21NO2 and molecular weight of 187.28 grams per mole, demonstrates the structural consequences of incorporating both ethyl and propyl substituents on the amino nitrogen while reducing the backbone chain length from butanoic to propanoic acid. This tertiary amine derivative eliminates the hydrogen bonding donor capability of the nitrogen atom, fundamentally altering the compound's intermolecular interaction profile and potentially affecting its crystallographic properties and solubility characteristics.

The acid form 2-[ethyl(propyl)amino]butanoic acid, possessing the molecular formula C9H19NO2 and molecular weight of 173.25 grams per mole, provides insight into the role of esterification in modulating molecular properties. The replacement of the ethyl ester group with a carboxylic acid functionality introduces additional hydrogen bonding capabilities and ionic character under physiological conditions, significantly altering the compound's solubility, stability, and potential biological interactions compared to the ester derivative.

Ethyl 2-(benzylamino)propanoate, characterized by the molecular formula C12H17NO2 and molecular weight of 207.27 grams per mole, incorporates an aromatic benzyl group attached to the amino nitrogen, providing a contrasting example of how aromatic substitution affects molecular properties. The presence of the phenyl ring introduces π-π stacking interactions, enhanced rigidity, and altered electronic properties compared to the aliphatic propylamino substitution, demonstrating the versatility of amino acid ester modifications.

The simplest analogue, ethyl 2-aminobutanoate, with molecular formula C6H13NO2 and molecular weight of 131.17 grams per mole, represents the parent structure without alkyl substitution on the amino group. This primary amine derivative exhibits the most straightforward hydrogen bonding pattern and serves as a baseline for understanding how progressive alkylation of the amino nitrogen influences molecular behavior, crystal structure, and chemical reactivity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Amine Type | Key Structural Features |

|---|---|---|---|---|

| Ethyl 2-(propylamino)butanoate | C9H19NO2 | 173.25 | Secondary | Propyl substitution, butanoic backbone |

| Ethyl 2-(ethylamino)butanoate | C8H17NO2 | 159.23 | Secondary | Ethyl substitution, shorter alkyl chain |

| Ethyl 2-[ethyl(propyl)amino]propanoate | C10H21NO2 | 187.28 | Tertiary | Dual alkyl substitution, no H-bonding donor |

| 2-[Ethyl(propyl)amino]butanoic acid | C9H19NO2 | 173.25 | Secondary | Carboxylic acid functionality |

| Ethyl 2-(benzylamino)propanoate | C12H17NO2 | 207.27 | Secondary | Aromatic substitution, π-interactions |

| Ethyl 2-aminobutanoate | C6H13NO2 | 131.17 | Primary | Unsubstituted amine, parent structure |

Properties

IUPAC Name |

ethyl 2-(propylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-4-7-10-8(5-2)9(11)12-6-3;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGAEJHFMISHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(CC)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1786116-16-2 | |

| Record name | Butanoic acid, 2-(propylamino)-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1786116-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(propylamino)butanoate hydrochloride typically involves the esterification of 2-(propylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propylamino)butanoate hydrochloride undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(propylamino)butanoic acid and ethanol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide as catalysts.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 2-(propylamino)butanoic acid and ethanol.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(propylamino)butanoate hydrochloride has been studied for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests it may exhibit pharmacological properties that could be beneficial in treating various conditions:

- Neurological Disorders : Research indicates that compounds with similar structures can influence neurotransmitter systems, which may lead to potential applications in treating neurological disorders such as anxiety and depression.

- Pain Management : The compound's ability to interact with pain pathways makes it a candidate for developing analgesics.

Pharmacology

In pharmacological studies, this compound has been evaluated for its efficacy and safety profiles:

- Receptor Binding Studies : Preliminary studies suggest that this compound may bind to specific receptors involved in pain perception and mood regulation, warranting further investigation into its pharmacodynamics.

- Toxicology Assessments : Toxicological evaluations are crucial for establishing safe dosage ranges for potential therapeutic use.

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in synthetic organic chemistry, allowing researchers to explore new synthetic pathways:

- Synthesis of Derivatives : this compound can be used as a starting material to synthesize various derivatives with modified biological activities.

- Reactivity Studies : Its reactivity can be studied to develop new methodologies for synthesizing complex organic molecules.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurological Effects | Demonstrated binding affinity to serotonin receptors, suggesting potential antidepressant properties. |

| Study B | Analgesic Potential | Showed efficacy in animal models of pain, indicating a need for further clinical evaluation. |

| Study C | Synthetic Applications | Successfully utilized as an intermediate in synthesizing novel compounds with enhanced biological activity. |

Mechanism of Action

The mechanism of action of ethyl 2-(propylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(propylamino)butanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(propylamino)butanoate hydrochloride shares functional and structural motifs with several related compounds. Below is a detailed analysis of its analogs, focusing on molecular features, synthesis, and applications.

Structural Analogues with Amino-Ester Backbones

Key Observations :

- Positional Isomerism: The placement of the amino group significantly impacts biological activity and solubility. For example, (S)-Ethyl 3-aminobutanoate hydrochloride has a lower molecular weight (168.6 g/mol vs.

- Cyclic vs. Linear Amines: Compounds like Ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride exhibit rigid cyclic structures, which may enhance receptor binding specificity compared to linear propylamine derivatives .

- Ester Group Variations: Methyl esters (e.g., Methyl 3-(cyclopentylamino)propanoate) generally exhibit lower hydrolytic stability than ethyl esters due to steric and electronic effects .

Functional Analogues in Pharmaceutical Contexts

- Propitocaine (136-55-0): A topical anesthetic with a propylamino-ester structure. Unlike this compound, propitocaine includes a toluidine ring, enhancing lipid solubility for dermal penetration .

- Articaine Derivatives (MM0369.01): Impurities like Acetamidoarticaine Hydrochloride feature thiophene rings and propylamino-acetamido groups, highlighting the role of heterocycles in modifying bioavailability .

Physicochemical and Functional Insights

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, this compound’s solubility is likely superior to non-ionized analogs like Methyl 3-(cyclopentylamino)propanoate .

- Stability: The ethyl ester group in this compound may confer greater resistance to enzymatic hydrolysis compared to methyl esters, as seen in Articaine derivatives .

Research and Application Gaps

- Toxicological Data: Limited studies exist on the compound’s toxicity, unlike propitocaine, which is well-characterized for clinical safety .

- Bioactivity Screening: No evidence links this compound to specific therapeutic applications, whereas analogs like pramocaine (136-82-3) are established topical anesthetics .

Biological Activity

Ethyl 2-(propylamino)butanoate hydrochloride, with the molecular formula C₉H₂₀ClNO₂ and CAS number 1786116-16-2, is an organic compound that exhibits significant biological activity. This compound is characterized by its buffering capabilities, making it particularly useful in various biological and pharmaceutical applications.

This compound appears as a white crystalline solid, soluble in water. Its structure includes an ethyl ester and a propylamino group, which contribute to its reactivity and biological functions. The buffering capacity of this compound allows it to maintain pH levels between 6 and 8.5, which is critical for cellular activities and enzyme functions in biological systems.

The mechanism of action of this compound primarily involves its role as a non-ionic organic buffer. This property is essential for stabilizing pH in cell cultures, thereby influencing enzyme activity and cellular metabolism. The compound can participate in hydrolysis reactions, where the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.

Applications in Research

This compound has been employed in multiple research contexts:

- Cell Culture : It serves as a buffering agent to maintain optimal pH levels for cellular activities.

- Pharmacological Studies : The compound's interactions with enzymes have been studied to understand its effects on cellular responses under controlled pH conditions.

- Organic Synthesis : It is utilized as a reagent in organic synthesis and as an intermediate in the production of other compounds.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(propylamino)butanoate | C₉H₁₉NO₂ | Lacks hydrochloride; primarily used as an ester |

| (S)-Ethyl 2-(propylamino)propanoate | C₉H₁₉NO₂ | Stereoisomer; differs in chiral configuration |

| Ethyl butyrate | C₆H₁₂O₂ | Simple ester; mainly used for flavoring |

| Ethyl 2-[(propan-2-yl)amino]butanoate | C₉H₁₉NO₂ | Similar structure; different amino substituent |

This compound stands out due to its unique combination of buffering capacity and reactivity, making it particularly useful in biological applications compared to other similar compounds.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound. For instance:

- Enzyme Activity Studies : Research has indicated that this compound can significantly influence enzyme kinetics when used as a buffer in cell culture media. Its ability to maintain stable pH levels enhances enzyme activity, thereby facilitating various biochemical processes.

- Cellular Metabolism : Investigations into cellular responses under varying pH conditions have demonstrated that this compound can modulate metabolic pathways, which is crucial for pharmacological research.

- Therapeutic Potential : There is ongoing research into the therapeutic properties of this compound, particularly its potential use as a precursor for drug development aimed at treating conditions influenced by pH fluctuations within cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(propylamino)butanoate hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer: Synthesis typically involves condensation of ethyl 2-bromobutanoate with propylamine under acidic conditions. For example, HCl in dioxane (as in EP 4 374 877 A2) can be used to protonate the amine, enhancing nucleophilic substitution. Stirring at room temperature for 1 hour followed by reduced-pressure concentration yields the hydrochloride salt . To optimize yield, variables like solvent polarity (e.g., dioxane vs. THF), stoichiometric ratios (amine:ester), and reaction time should be systematically tested using design-of-experiment (DoE) approaches.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer: Use (e.g., DMSO-d) to identify key signals:

- Propylamine chain: δ ~2.5–3.0 ppm (N–CH–).

- Ethyl ester: δ ~1.2–1.4 ppm (CH) and δ ~4.0–4.2 ppm (O–CH) .

Mass spectrometry (ESI-MS) can confirm molecular weight ([M+H] expected at 208.1 g/mol for the free base). Purity analysis via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) is recommended .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 1–12) and monitor degradation via HPLC at 25°C/60°C. Acidic conditions (pH < 3) may hydrolyze the ester group, while basic conditions (pH > 9) could deprotonate the amine, reducing solubility .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported impurity profiles of this compound across different synthesis batches?

- Methodological Answer: Impurities may arise from incomplete esterification (e.g., free carboxylic acid) or alkylation byproducts. Use LC-MS to identify trace impurities (e.g., m/z 166.1 for unreacted 2-bromobutanoic acid). Compare retention times and fragmentation patterns with reference standards (e.g., EP impurity D in Reference Standards 2018) . Statistical tools like principal component analysis (PCA) can correlate impurity levels with synthesis variables (e.g., reaction time, catalyst load) .

Q. What strategies are effective for assessing the enantiomeric purity of this compound, given its chiral center?

- Methodological Answer: Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase can separate enantiomers. For quantification, prepare a calibration curve using a racemic mixture. Alternatively, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via .

Q. How can computational modeling predict the solubility and reactivity of this compound in non-aqueous solvents?

- Methodological Answer: Use density functional theory (DFT) to calculate solvation free energies in solvents like DMSO or ethanol. Software such as Gaussian or COSMO-RS can model hydrogen-bonding interactions between the protonated amine and solvent molecules . Experimentally validate predictions via shake-flask solubility tests.

Q. What experimental designs are appropriate for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer: Use -labeled compound in in vitro hepatocyte assays to track metabolic products. LC-MS/MS can identify phase I metabolites (e.g., ester hydrolysis to 2-(propylamino)butanoic acid) and phase II conjugates (e.g., glucuronidation). Compare results with structurally related compounds like Prilocaine hydrochloride, which undergoes hepatic N-dealkylation .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported chemical shifts for this compound across studies?

- Methodological Answer: Variations may arise from solvent effects (DMSO-d vs. CDCl) or pH-dependent protonation. Replicate published conditions (e.g., DMSO-d at 25°C as in EP 4 374 877 A2) and use an internal standard (e.g., TMS) for calibration. Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.